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molecular formula C38H60 B8522851 1,2,3,4,5,6,7,8-Octapropyl-9,10-dihydroanthracene CAS No. 358753-31-8

1,2,3,4,5,6,7,8-Octapropyl-9,10-dihydroanthracene

Cat. No. B8522851
M. Wt: 516.9 g/mol
InChI Key: WSCLCYDANBCKFQ-UHFFFAOYSA-N
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Patent
US07901594B2

Procedure details

After 2,3-dichloro-5,6-dicyanoquinone (0.100 g, 0.440 mmol) was added to a solution of 1,2,3,4,5,6,7,8-octapropyl-9,10-dihydroanthracene (0.208 g, 0.400 mmol) in benzene (5 ml), the mixture was refluxed for an hour with heating. The reaction mixture was filtered to remove hydroquinone and purified by silica gel column chromatography (ethyl acetate/hexane, 99/1) to give the title compound (0.164 g) as a white solid. The isolation yield was 79%.
[Compound]
Name
2,3-dichloro-5,6-dicyanoquinone
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.208 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
79%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[C:17]2[CH2:16][C:15]3[C:10](=[C:11]([CH2:27][CH2:28][CH3:29])[C:12]([CH2:24][CH2:25][CH3:26])=[C:13]([CH2:21][CH2:22][CH3:23])[C:14]=3[CH2:18][CH2:19][CH3:20])[CH2:9][C:8]=2[C:7]([CH2:30][CH2:31][CH3:32])=[C:6]([CH2:33][CH2:34][CH3:35])[C:5]=1[CH2:36][CH2:37][CH3:38])[CH2:2][CH3:3]>C1C=CC=CC=1>[CH2:30]([C:7]1[C:8]2[C:17](=[CH:16][C:15]3[C:10]([CH:9]=2)=[C:11]([CH2:27][CH2:28][CH3:29])[C:12]([CH2:24][CH2:25][CH3:26])=[C:13]([CH2:21][CH2:22][CH3:23])[C:14]=3[CH2:18][CH2:19][CH3:20])[C:4]([CH2:1][CH2:2][CH3:3])=[C:5]([CH2:36][CH2:37][CH3:38])[C:6]=1[CH2:33][CH2:34][CH3:35])[CH2:31][CH3:32]

Inputs

Step One
Name
2,3-dichloro-5,6-dicyanoquinone
Quantity
0.1 g
Type
reactant
Smiles
Name
Quantity
0.208 g
Type
reactant
Smiles
C(CC)C1=C(C(=C(C=2CC3=C(C(=C(C(=C3CC12)CCC)CCC)CCC)CCC)CCC)CCC)CCC
Name
Quantity
5 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for an hour
TEMPERATURE
Type
TEMPERATURE
Details
with heating
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove hydroquinone
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (ethyl acetate/hexane, 99/1)

Outcomes

Product
Name
Type
product
Smiles
C(CC)C1=C(C(=C(C2=CC3=C(C(=C(C(=C3C=C12)CCC)CCC)CCC)CCC)CCC)CCC)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.164 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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